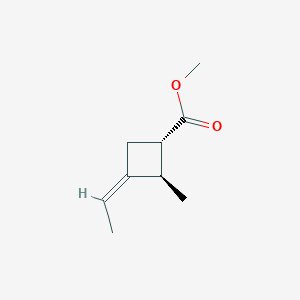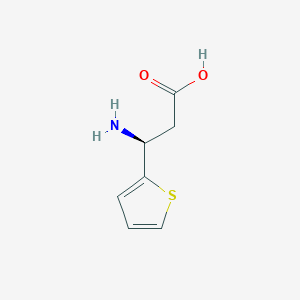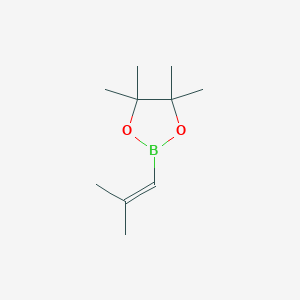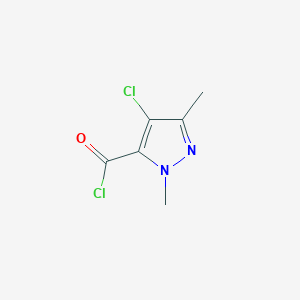
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is not well understood. However, it is believed to work by inhibiting certain enzymes in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways. Additionally, it has been shown to have anti-inflammatory properties and can inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is its versatility. It can be used in a variety of different experiments and has a wide range of applications. However, one of the limitations of this compound is that it can be difficult to work with. It is highly reactive and can be dangerous if not handled properly.
Orientations Futures
There are many future directions for research involving 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride. One area of interest is the study of its anti-inflammatory properties. Another area of interest is the study of its potential as a cancer treatment. Additionally, there is potential for the development of new synthetic methods using this compound as a reagent. Overall, 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a versatile and important compound in scientific research with many potential applications.
Méthodes De Synthèse
The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride can be achieved through the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst and produces 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride as the end product.
Applications De Recherche Scientifique
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is widely used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used in the preparation of fluorescent dyes and in the study of enzyme kinetics.
Propriétés
Numéro CAS |
128141-47-9 |
|---|---|
Nom du produit |
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride |
Formule moléculaire |
C6H6Cl2N2O |
Poids moléculaire |
193.03 g/mol |
Nom IUPAC |
4-chloro-2,5-dimethylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(7)5(6(8)11)10(2)9-3/h1-2H3 |
Clé InChI |
BXRFTMCUMITBRU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)Cl)C |
SMILES canonique |
CC1=NN(C(=C1Cl)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



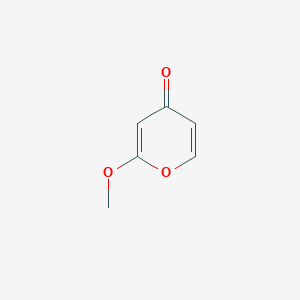
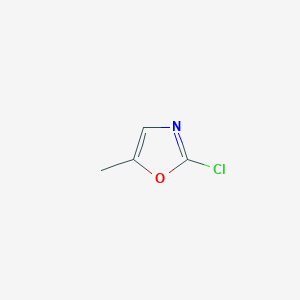





![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)

